ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate
Description
Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound combining a benzothiazole core with a pyrazole-carboxylate moiety. Benzothiazoles and pyrazoles are privileged scaffolds in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, anticancer, and dye-sensitizing properties . Structural validation of such compounds often employs X-ray crystallography and software like SHELXL , with hydrogen-bonding patterns analyzed via graph-set theory .
Properties
IUPAC Name |
ethyl 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-3-20-13(19)11-6-8(2)17-18(11)14-16-10-5-4-9(15)7-12(10)21-14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEENHUSZNLTQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372311 | |
| Record name | ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254429-64-6 | |
| Record name | ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzothiazole Ring Formation
The 6-chloro-1,3-benzothiazole moiety is typically synthesized via cyclization of 2-amino-4-chlorothiophenol derivatives. A common approach involves:
- Thiocyclization : Heating 2-amino-4-chlorothiophenol with chlorocarbonyl reagents (e.g., phosgene or thiophosgene) in toluene at 80–100°C for 4–6 hours.
- Halogenation : Direct chlorination at the 6-position using N-chlorosuccinimide (NCS) in DMF yields >85% purity.
Reaction Scheme :
$$
\text{2-Amino-4-chlorothiophenol} + \text{ClCOCl} \xrightarrow{\text{Toluene, 90°C}} \text{6-Chloro-1,3-benzothiazol-2-ol} \xrightarrow{\text{PCl}_5} \text{2-Chloro-6-chlorobenzothiazole}
$$
Pyrazole Ring Construction
The pyrazole core is assembled via [3+2] cycloaddition between hydrazines and 1,3-dielectrophiles:
- Hydrazine-carboxylate coupling : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-1H-pyrazole-5-carboxylate intermediates.
- Benzothiazole integration : Nucleophilic substitution at the 2-position of 6-chlorobenzothiazole using pyrazole intermediates in the presence of K₂CO₃ in DMF.
Optimized Conditions :
| Parameter | Value | Yield Improvement |
|---|---|---|
| Temperature | 110–120°C | +15% vs. 80°C |
| Solvent | DMF | 92% vs. 78% (THF) |
| Catalyst | CuI (5 mol%) | 88% vs. 72% (none) |
Esterification and Functionalization
Carboxylate Ester Formation
The ethyl ester group is introduced via:
- Direct esterification : Reacting pyrazole-5-carboxylic acid with ethanol in H₂SO₄ (96%) at 70°C for 8 hours.
- Transesterification : Using ethyl acetate as both solvent and reagent with NaOEt catalysis (65–70% yield).
Critical Factors :
- Acid catalysis (H₂SO₄) provides higher regioselectivity (>95%) compared to enzyme-mediated methods.
- Microwave-assisted esterification reduces reaction time from 8 hours to 45 minutes with comparable yields.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Modern facilities employ flow chemistry for improved safety and yield:
- Benzothiazole formation : Continuous thiocyclization in microreactors (residence time: 12 min, 94% conversion).
- Pyrazole coupling : Tubular reactors with in-line IR monitoring maintain stoichiometric precision.
- Distillation-integrated esterification : Reactive distillation columns achieve 99.5% purity by removing H₂O byproduct.
Economic Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 MT | 200 MT |
| Production Cost | $1,200/kg | $780/kg |
| Energy Consumption | 18 kWh/kg | 9.2 kWh/kg |
Purification and Analytical Control
Crystallization Techniques
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of this compound showed potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involves the activation of caspases and modulation of cell cycle regulators . These findings support further exploration into its use as a chemotherapeutic agent.
Agrochemicals
Pesticidal Activity
this compound has been tested for its pesticidal properties. Field trials indicate that it possesses herbicidal activity against several weeds in agricultural settings. Its application resulted in a significant reduction of weed biomass, enhancing crop yield. The mode of action is believed to involve inhibition of specific metabolic pathways in target plants .
Material Science
Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that adding this compound to polymers can improve their resistance to degradation under UV light exposure . This application is particularly relevant for outdoor materials where longevity is crucial.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to inhibit enzymes like cyclooxygenase, which plays a role in the anti-inflammatory activity. The pyrazole ring can interact with various receptors, contributing to its analgesic and antimicrobial effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents on the benzothiazole or pyrazole rings, altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The 6-chloro substitution increases lipophilicity compared to methoxy or methylthio groups, influencing membrane permeability .
- Hydrogen Bonding : Pyrazole-carboxylate moieties participate in hydrogen-bonding networks, critical for crystal packing (e.g., C-H···π interactions in methoxybenzyl analogs) .
Biological Activity
Ethyl 1-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.78 g/mol . The compound features a benzothiazole moiety, which is known for its significant biological properties.
Antitumor Activity
Research has indicated that benzothiazole derivatives exhibit potent antitumor activity. A study highlighted the ability of benzothiazoles to inhibit various cancer cell lines, including those from human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) . this compound has been shown to possess similar properties.
Table 1: Antitumor Activity of this compound
Antimicrobial Activity
Benzothiazole derivatives have also been reported to possess antimicrobial properties. This compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. For instance, the compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and differentiation .
Case Study 1: Anticancer Efficacy
In a controlled study involving various human cancer cell lines, this compound was administered at varying concentrations. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.
Case Study 2: Antimicrobial Effectiveness
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The findings revealed that the compound effectively inhibited bacterial growth at relatively low concentrations, suggesting potential for further development as an antimicrobial agent.
Q & A
Q. Key Variables Affecting Yield
| Condition | Example Parameters | Yield | Source |
|---|---|---|---|
| Solvent | Acetonitrile, DMF | 75–82% | |
| Catalyst | Pd(PPh₃)₄, K₃PO₄ | ~60% | |
| Temperature | Reflux (80–100°C) | 75–82% | |
| Purification | Silica gel chromatography | >80% |
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ ~2.3 ppm, ester carbonyls at δ ~165 ppm) .
- X-ray crystallography confirms molecular geometry. For example, bond angles in the pyrazole ring (e.g., N–N–C ~108°) and intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice .
Infrared (IR) Spectroscopy:
- Ester C=O stretches appear at ~1700 cm⁻¹, while benzothiazole C–Cl vibrations occur at ~750 cm⁻¹ .
What preliminary biological activities have been reported for structurally related pyrazole-benzothiazole hybrids?
While the title compound’s bioactivity data is limited, analogues demonstrate:
- Anticancer potential : Inactive in some screens (e.g., NCI-60 panel) but active in others with modified substituents (e.g., chloro-to-fluoro substitution improves cytotoxicity) .
- Enzyme inhibition : Pyrazole esters inhibit cyclooxygenase-2 (COX-2) and kinases, suggesting anti-inflammatory applications .
Advanced Research Questions
How can crystallographic data resolve contradictions in reported bioactivity across studies?
Discrepancies in bioactivity (e.g., inactive vs. active analogues) may arise from structural variations. X-ray data reveals:
- Conformational flexibility : Substituent orientation (e.g., dihedral angles between benzothiazole and pyrazole rings) impacts receptor binding. For example, a dihedral angle >75° reduces steric hindrance, enhancing activity .
- Hydrogen-bonding networks : Intermolecular interactions (e.g., C–H⋯O) influence solubility and bioavailability, which are often overlooked in screening .
Recommendation : Compare crystal structures of active/inactive derivatives to identify critical pharmacophoric features.
What computational strategies are effective for predicting the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Models electron delocalization in the pyrazole-benzothiazole system, predicting sites for electrophilic attack (e.g., C-5 of pyrazole) .
- Molecular docking : Simulate binding to targets like COX-2 or EGFR kinase. For example, docking scores correlate with experimental IC₅₀ values for similar compounds .
- MD Simulations : Assess stability in biological membranes, guided by logP values (~3.5 for this compound) .
How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
Q. Key Modifications and Effects
| Substituent Change | Observed Effect | Source |
|---|---|---|
| Chloro → Fluoro (benzothiazole) | Enhanced cytotoxicity (IC₅₀ ↓ 40%) | |
| Methyl → Ethyl (pyrazole) | Improved metabolic stability | |
| Ester → Carboxylic acid | Increased solubility (logP ↓ 1.2) |
Q. Methodology :
Synthesize derivatives with systematic substituent variations.
Test in vitro against target enzymes/cell lines.
Cross-validate with computational models to refine SAR .
What experimental protocols address instability issues during storage or biological assays?
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .
- Assay Conditions : Use fresh DMSO stock solutions (<1 week old) and include antioxidants (e.g., ascorbic acid) in cell culture media .
- Characterization : Monitor degradation via HPLC (e.g., new peaks at Rf ~4.2 min indicate hydrolysis) .
How do solvent polarity and pH impact the compound’s reactivity in synthetic or biological contexts?
- Synthesis : Polar aprotic solvents (DMF, acetonitrile) favor SNAr reactions at the benzothiazole’s chloro position .
- Biological assays : Low pH (<6) accelerates ester hydrolysis, reducing bioavailability. Use buffered solutions (pH 7.4) for stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
